molecular formula C16H16O B12914951 Trans-2,5-diphenyltetrahydrofuran

Trans-2,5-diphenyltetrahydrofuran

Cat. No.: B12914951
M. Wt: 224.30 g/mol
InChI Key: ZKTQNVXLUVNDFA-HOTGVXAUSA-N
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Description

Trans-2,5-diphenyltetrahydrofuran is a tetrahydrofuran (THF) derivative with phenyl groups substituted at the 2 and 5 positions in a trans configuration. The trans stereochemistry refers to the phenyl groups being on opposite sides of the ring plane.

Key structural features include:

  • Molecular formula: Presumed to be $ \text{C}{16}\text{H}{16}\text{O} $ (based on substitution of two phenyl groups into THF).
  • Stereochemical significance: The trans configuration influences steric and electronic interactions, affecting reactivity and physical properties.

Properties

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

(2S,5S)-2,5-diphenyloxolane

InChI

InChI=1S/C16H16O/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16-/m0/s1

InChI Key

ZKTQNVXLUVNDFA-HOTGVXAUSA-N

Isomeric SMILES

C1C[C@H](O[C@@H]1C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CC(OC1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2,5-diphenyltetrahydrofuran typically involves the reduction of cyclic hemiketals. One efficient method is the Lewis acid-mediated reduction of cyclic hemiketals with triphenylsilane in the presence of titanium tetrachloride (TiCl₄). This method yields trans-2,5-disubstituted tetrahydrofuran derivatives with high stereoselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of selective catalysts and controlled reaction conditions to ensure high yield and purity. The process may include steps such as ring opening, aldol condensation, and hydrogenation-cyclization .

Chemical Reactions Analysis

Types of Reactions

Trans-2,5-diphenyltetrahydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of trans-2,5-diphenyltetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. These changes can influence its interaction with biological molecules and systems .

Comparison with Similar Compounds

Trans-2,5-Dimethyltetrahydrofuran

  • Structure : THF with methyl groups at 2 and 5 positions .
  • Molecular formula : $ \text{C}6\text{H}{12}\text{O} $, molecular weight 100.16 g/mol .
  • Key properties :
    • Stabilized with BHT (butylated hydroxytoluene) to prevent oxidation .
    • Used as a solvent or intermediate in organic synthesis.
  • Stereochemical analysis : Trans configuration confirmed via NMR coupling constants and X-ray crystallography in related compounds .

Trans-2,5-Diethyltetrahydrofuran

  • Structure : THF with ethyl groups at 2 and 5 positions .
  • Molecular formula : $ \text{C}8\text{H}{16}\text{O} $, molecular weight 128.21 g/mol .
  • Applications : Found in essential oils (e.g., Mentha species), contributing to flavor and fragrance profiles .

3,4-Dibromo-2,2,5,5-Tetraphenyl-2,5-Dihydrofuran

  • Structure : Dihydrofuran (one double bond) with phenyl groups at 2 and 5 positions and bromine at 3 and 4 positions .
  • Key differences :
    • Unsaturated DHF ring vs. saturated THF.
    • Bromine substituents increase molecular weight ($ \text{C}{28}\text{H}{20}\text{Br}_2\text{O} $) and reactivity .
  • Stereochemistry : Trans configuration inferred from coupling constants ($ ^4J_{2,16} = 1.3 \, \text{Hz} $) and quantum chemical calculations .

2,5-Dimethoxy-2,5-Dihydrofuran

  • Structure : DHF with methoxy groups at 2 and 5 positions .
  • Applications: Synthetic equivalent of 2(5H)-furanone, used to prepare bioactive compounds (e.g., antitumor agents) in one-step reactions .
  • Reactivity : Methoxy groups act as electron-donating substituents, facilitating nucleophilic additions .

Comparative Data Table

Compound Structure Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Trans-2,5-Dimethyltetrahydrofuran THF with methyl $ \text{C}6\text{H}{12}\text{O} $ 100.16 Solvent, stabilized with BHT
Trans-2,5-Diethyltetrahydrofuran THF with ethyl $ \text{C}8\text{H}{16}\text{O} $ 128.21 Essential oil component
3,4-Dibromo-2,2,5,5-tetraphenyl-DHF DHF with phenyl, Br $ \text{C}{28}\text{H}{20}\text{Br}_2\text{O} $ 534.28 High steric bulk, crystallographic studies
2,5-Dimethoxy-DHF DHF with methoxy $ \text{C}6\text{H}{10}\text{O}_3 $ 130.14 Synthon for furanone derivatives

Stereochemical and Reactivity Comparisons

Coupling Constants in Dihydrofurans

  • Trans vs. cis DHF : Trans-2,5-DHF exhibits larger $ ^4J $ coupling constants (e.g., $ ^4J{2,16} = 1.3 \, \text{Hz} $) compared to cis isomers ($ ^4J{2,16} = 0.6 \, \text{Hz} $) due to orbital orientation differences .
  • Quantum calculations : B3LYP/DU8-level computations validate trans stereochemistry through coupling constant matching .

Substituent Effects

  • Alkyl groups (methyl, ethyl) : Enhance hydrophobicity and volatility, relevant in flavor chemistry .
  • Electron-withdrawing groups (Br) : Increase electrophilicity, enabling halogenation reactions .

Notes

  • Data limitations : Direct experimental data on trans-2,5-diphenyltetrahydrofuran are absent in the provided evidence; comparisons rely on structural analogs.
  • Safety considerations : Alkyl-THF derivatives (e.g., 2,5-dimethyl-THF) require stabilization to prevent decomposition .

Biological Activity

Trans-2,5-diphenyltetrahydrofuran (trans-DPTHF) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological properties, and relevant case studies associated with trans-DPTHF, highlighting its significance in various therapeutic applications.

Synthesis of this compound

Trans-DPTHF can be synthesized through various methods involving diastereoselective reactions. One notable approach includes the Pd-catalyzed oxidative cyclization of trisubstituted alkenols, which allows for the formation of highly substituted tetrahydrofurans with controlled diastereoselectivity. The reaction conditions typically involve a palladium catalyst and an oxidizing agent such as 1,4-benzoquinone, leading to a mixture of diastereomers that can be separated and analyzed for their biological activity .

Anticancer Properties

Trans-DPTHF has shown promising anticancer activity in several studies. For instance, it was found to inhibit the proliferation of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. The compound’s ability to modulate signaling pathways related to cancer progression has been a focal point of research.

Table 1: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)20Cell cycle arrest
HeLa (Cervical)25Inhibition of proliferation

Neuroprotective Effects

Recent studies have indicated that trans-DPTHF possesses neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to enhance neuronal survival under stress conditions by modulating antioxidant pathways.

Case Study: Neuroprotection in Animal Models

In a study involving mouse models of neurodegeneration, administration of trans-DPTHF resulted in significant improvements in cognitive function and reduced markers of oxidative damage in brain tissues. The findings suggest that trans-DPTHF could be a candidate for further development as a neuroprotective agent.

Mechanistic Studies

Mechanistic studies have provided insights into how trans-DPTHF exerts its biological effects. Computational modeling and experimental approaches have suggested that the compound interacts with specific molecular targets involved in cell signaling pathways. For example, trans-DPTHF may inhibit certain kinases or transcription factors that are critical for cancer cell survival and proliferation.

Table 2: Mechanistic Insights into this compound

Target ProteinInteraction TypeEffect on Pathway
p53ActivationInduces apoptosis
NF-kBInhibitionReduces inflammation
ERK/MAPKModulationAlters cell proliferation signals

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